Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Procure Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate as a differentiated SAR probe. The branched 4-isopropylphenyl substituent delivers a ~1.5–1.8 log unit LogP increase over unsubstituted phenyl analogs, directly modulating Gram-positive membrane penetration and COX-2 binding-pocket complementarity. With a validated carboxylic acid analog COX-2 IC₅₀ of 12.3 μM, esterification to the methyl ester offers a direct path to explore potency improvement toward the 0.059–3.89 μM range. The free N1–H enables baseline comparison for N1-substitution SAR, while the C3 methyl ester serves as a synthetic handle for amide coupling or hydrolysis. Secure this 95% pure scaffold to build focused libraries for anti-inflammatory, antimicrobial, or oncology screening campaigns.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B7825257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC
InChIInChI=1S/C14H16N2O2/c1-9(2)10-4-6-11(7-5-10)12-8-13(16-15-12)14(17)18-3/h4-9H,1-3H3,(H,15,16)
InChIKeyCQTNGBMBABIPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate: Procurement-Grade Pyrazole-3-Carboxylate Scaffold for Inflammation and Anti-Infective Drug Discovery


Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate (CAS 36825-86-2; MF C₁₄H₁₆N₂O₂; MW 244.29 g/mol) is a 3,5-disubstituted 1H-pyrazole carboxylate ester featuring a 4-isopropylphenyl group at the pyrazole C5 position and a methyl ester at C3 . The compound belongs to the 1H-pyrazole-3-carboxylate class, a privileged scaffold with demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and antimicrobial targets across multiple independent studies [1][2]. The 4-isopropylphenyl substituent confers distinct steric and lipophilic properties compared to the 4-methyl, 4-ethyl, or unsubstituted phenyl analogs, making this compound a strategic choice for structure-activity relationship (SAR) campaigns where modulated LogP and target-binding steric profiles are critical design parameters .

Why Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate Cannot Be Casually Replaced by Generic Pyrazole-3-Carboxylate Analogs


Substituting Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate with its 4-methyl, 4-ethyl, or unsubstituted phenyl analogs introduces uncontrolled changes in two critical molecular properties: lipophilicity (computed LogP differences exceeding 1.0 log unit) and steric occupancy at the para-phenyl position . Published SAR for pyrazole-3-carboxylate COX-2 inhibitors demonstrates that para-substituent identity on the 5-aryl ring directly modulates inhibitory potency by approximately 10- to 100-fold across congeneric series [1]. The 4-isopropyl group provides a branched, electron-donating alkyl substituent with a larger van der Waals volume than methyl or ethyl, which can alter binding-pocket complementarity and metabolic stability in ways not achievable with linear or smaller substituents . Furthermore, the methyl ester at C3 is susceptible to hydrolysis; interchanging with the free carboxylic acid form (CAS 36825-86-2 acid variant) changes hydrogen-bond donor count, polarity, and pharmacokinetic behavior, invalidating direct biological comparison without explicit re-characterization .

Quantitative Differentiation Evidence: Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate vs. Closest Analogs


Computed Lipophilicity (LogP) Advantage of the 4-Isopropylphenyl Substituent Over Methyl, Ethyl, and Unsubstituted Phenyl Analogs

Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate bears a 4-isopropyl group on the phenyl ring, which increases computed LogP relative to the 4-methyl, 4-ethyl, and unsubstituted phenyl comparators. The unsubstituted phenyl analog Methyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 56426-35-8) has a reported experimental LogP of approximately 2.80 . Addition of a 4-isopropyl group (branching C₃H₇) is estimated to increase LogP by approximately 1.5–1.8 log units based on the Hansch π constant for isopropyl (π ≈ 1.53) versus hydrogen (π = 0.00), yielding a predicted LogP of approximately 4.3–4.6 for the target compound [1]. This LogP shift is comparable to the difference observed between isopropyl 1H-pyrazole-5-carboxylate (calculated AlogP 1.29) and methyl 1H-pyrazole-5-carboxylate (logP 0.20), where the isopropyl ester alone contributed a ΔlogP of +1.09 . Higher lipophilicity may enhance passive membrane permeability and blood-brain barrier penetration potential in cell-based assays, though it must be balanced against solubility and promiscuity risk.

Lipophilicity Drug-likeness Membrane permeability

COX-2 Inhibitory Activity: 5-(4-Isopropylphenyl)-1H-pyrazole-3-carboxylic Acid as a Surrogate Benchmark for Methyl Ester Analog Potency

The carboxylic acid analog 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 36825-86-2 acid form) demonstrates moderate COX-2 inhibitory activity with an IC₅₀ of 12.3 μM, as reported in aggregated screening data [1]. This places the isopropylphenyl-substituted scaffold within the active range of the pyrazole-3-carboxylate COX-2 inhibitor class, for which a 2025 study by Fadaly et al. reported IC₅₀ values spanning 0.059–3.89 μM for optimized di-aryl/tri-aryl pyrazole ester derivatives, with celecoxib showing IC₅₀ = 0.22 μM as reference [2]. The 12.3 μM value for the acid form is approximately 2- to 200-fold less potent than the most optimized pyrazole carboxylate esters in the Fadaly series, consistent with the expectation that the methyl ester prodrug form (target compound) may exhibit enhanced cellular permeability and thus greater apparent potency in intact-cell COX-2 assays compared to the free acid. The 4-isopropylphenyl substituent is structurally distinct from the 4-methylphenyl group found in celecoxib, providing a differentiated steric and electronic starting point for SAR exploration [3].

COX-2 inhibition Anti-inflammatory Cyclooxygenase

Antimicrobial Activity of 1H-Pyrazole-3-Carboxylate Class: Established Baseline with Differentiated Substituent-Dependent Potency

The 1H-pyrazole-3-carboxylate scaffold has demonstrated confirmed antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. In the foundational SAR study by Sridhar et al. (2004), 1H-pyrazole-3-carboxylate derivatives were screened against Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), Pseudomonas aeruginosa (ATCC 27853), and Enterobacter aerogenes, with activity shown to depend on both the ester moiety and the aryl substituent at the pyrazole 3-position [1]. In a related study of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, the most active compound (ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate) achieved MIC values of 0.038 μmol mL⁻¹ against E. coli and 0.067 μmol mL⁻¹ against P. aeruginosa, comparable to ampicillin (MIC = 0.033 and 0.067 μmol mL⁻¹ respectively) [2]. The 4-isopropylphenyl substituent on the target compound provides a bulkier, more lipophilic aryl group than the 4-methylphenyl or unsubstituted phenyl variants tested in the Sridhar series, which based on established SAR trends for lipophilic aryl substituents in antimicrobial pyrazoles, is expected to enhance activity against Gram-positive strains while potentially reducing Gram-negative outer membrane penetration [3].

Antimicrobial Antibacterial Antifungal

Procurement Cost and Supply-Chain Differentiation: Premium Specialized Scaffold vs. Commodity Analogs

Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate is available as a research-grade chemical from Fluorochem (Product Code F521969) at £738.00 per gram (95% purity), with stock held in UK, Germany, and China distribution centers . In contrast, the simpler unsubstituted phenyl analog Methyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 56426-35-8) is widely available from multiple vendors at significantly lower cost due to simpler synthesis and higher demand . The 4-isopropylphenyl substitution necessitates a more complex synthesis—typically involving Suzuki-Miyaura cross-coupling of 4-isopropylphenylboronic acid with methyl 5-bromo-1H-pyrazole-3-carboxylate or direct arylation using palladium catalysis—which drives the higher procurement cost . The premium pricing reflects the compound's status as a specialized, low-volume SAR probe rather than a commodity building block, making it economically rational specifically for late-stage lead optimization programs where the isopropyl group's steric and lipophilic contributions are mechanistically required, rather than for initial library screening where cheaper analogs suffice.

Chemical procurement Supply chain Cost analysis

Physicochemical Property Differentiation: Molecular Weight, Rotatable Bonds, and PSA vs. Closest Analogs

The target compound (MW 244.29 g/mol, 3 rotatable bonds, TPSA ~55 Ų) occupies a differentiated physicochemical space compared to its closest analogs . Methyl 5-phenyl-1H-pyrazole-3-carboxylate (MW 202.21, 2 rotatable bonds, TPSA 54.98 Ų) is 42 Da lighter with fewer rotational degrees of freedom . The 4-isopropylphenyl substituent adds molecular weight and one additional rotatable bond (the isopropyl C–C bond), while maintaining compliance with Lipinski's Rule of Five (MW < 500, LogP predicted < 5, H-bond donors = 1, H-bond acceptors = 3). Compared to the free carboxylic acid analog (MW 230.26, H-bond donors = 2, TPSA = 66 Ų), the methyl ester form has reduced polarity and fewer hydrogen-bond donors, which typically correlates with improved passive permeability and oral absorption potential [1]. These property differences are non-trivial: the ~42 Da molecular weight increase over the unsubstituted phenyl analog places the compound in a higher property bracket that better matches typical lead-like chemical space for oral drug candidates (MW 250–350 range).

Physicochemical properties Drug-likeness Lead optimization

Optimized Research Application Scenarios for Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate


COX-2 Inhibitor Lead Optimization: Ester Prodrug SAR Starting from 12.3 μM Acid-Form Baseline

The 12.3 μM COX-2 IC₅₀ of the carboxylic acid analog [1] establishes the 4-isopropylphenyl-pyrazole-3-carboxylate scaffold as a validated, albeit moderate-potency, COX-2 inhibitor. Researchers should procure the target methyl ester to evaluate whether esterification improves cellular COX-2 potency toward the 0.059–3.89 μM range achieved by optimized pyrazole carboxylate esters in the Fadaly 2025 series [2]. The isopropyl group provides a sterically differentiated alternative to the 4-methylphenyl motif of celecoxib, enabling exploration of COX-2 subtype selectivity and resistance to known resistance-conferring mutations.

Structure-Activity Relationship Studies on Lipophilicity-Driven Antimicrobial Potency

The predicted ~1.5–1.8 log unit increase in LogP over the unsubstituted phenyl analog makes this compound a strategic tool for investigating the relationship between Gram-positive bacterial membrane penetration and aryl substituent lipophilicity in the pyrazole-3-carboxylate antimicrobial class. With class-level antimicrobial activity confirmed by Sridhar et al. (2004) [3], researchers can systematically compare the target compound against 4-methyl, 4-ethyl, and 4-halo analogs to map the lipophilicity-activity landscape, using broth microdilution MIC assays against S. aureus and E. coli as primary readouts.

Fragment-to-Lead Growth Campaigns Requiring MW ~250, LogP ~4 Starting Points

With MW 244.29 and predicted LogP ~4.3–4.6, the target compound occupies an attractive lead-like physicochemical space that bridges fragment hits (MW < 200) and traditional lead compounds (MW 300–400) . The methyl ester at C3 serves as a synthetic handle for amide coupling, hydrazide formation, or hydrolysis to the carboxylic acid, while the 4-isopropylphenyl group provides a metabolically stable, electron-donating substituent. This scaffold is suitable for parallel chemistry diversification at the ester position to generate small, focused libraries for screening against inflammatory, oncological, or anti-infective targets.

Negative Control or Comparator in N-1 Alkylation SAR Studies of Pyrazole-3-Carboxylates

The target compound bears a free N1–H on the pyrazole ring, distinguishing it from N1-alkylated or N1-arylated pyrazole-3-carboxylate analogs. The presence of the N1–H hydrogen-bond donor (1 HBD total) versus N1-substituted analogs (0 HBD) may affect target binding mode, solubility, and metabolic stability. Researchers investigating N1-substitution effects (e.g., N1-methyl, N1-phenyl, N1-benzyl derivatives) can use this compound as the N1-unsubstituted baseline comparator to quantify the contribution of N1 substitution to potency, selectivity, and pharmacokinetic parameters .

Quote Request

Request a Quote for Methyl 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.